molecular formula C11H16OS B8621950 2-(2-Methylbutylthio)phenol

2-(2-Methylbutylthio)phenol

Cat. No.: B8621950
M. Wt: 196.31 g/mol
InChI Key: WIBCWGMFIXQNKB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2-Methylbutylthio)phenol is a sulfur-containing phenolic compound characterized by a phenol core substituted at the 2-position with a 2-methylbutylthio group (–SC(CH₂)CH₂CH₃). The thioether linkage (–S–) distinguishes it from oxygen-based analogs like alkyl ethers or esters. This structural feature imparts unique physicochemical properties, such as reduced polarity compared to oxygenated derivatives and enhanced stability against hydrolysis.

Properties

Molecular Formula

C11H16OS

Molecular Weight

196.31 g/mol

IUPAC Name

2-(2-methylbutylsulfanyl)phenol

InChI

InChI=1S/C11H16OS/c1-3-9(2)8-13-11-7-5-4-6-10(11)12/h4-7,9,12H,3,8H2,1-2H3

InChI Key

WIBCWGMFIXQNKB-UHFFFAOYSA-N

Canonical SMILES

CCC(C)CSC1=CC=CC=C1O

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Key Structural Features of 2-(2-Methylbutylthio)phenol and Analogous Compounds

Compound Substituent Group Functional Groups Molecular Weight (g/mol) Key Properties
This compound –SC(CH₂)CH₂CH₃ Phenol, Thioether ~196.3 (estimated) Moderate polarity, stable to hydrolysis
2-(1-Methylethyl)phenol –C(CH₃)₂ Phenol, Alkyl 136.19 Higher volatility, lower hydrophobicity
(2-Fluorophenyl)methanethiol –SH, –C₆H₄F Thiol, Aryl Fluoride 142.19 High reactivity (thiol oxidation), aromatic
(E)-2-{[2-(2-Hydroxyethylamino)ethylimino]methyl}phenol –CH=N–(CH₂)₂NH(CH₂)₂OH Phenol, Schiff base 208.26 Hydrogen bonding, coordination with metals
Acetovanillin (4-Acetoxy-3-methoxybenzaldehyde) –OAc, –OMe Phenol ester, Aldehyde 194.19 Hydrolyzable ester, polar

Physicochemical Properties

  • Polarity and Solubility: The thioether group in this compound reduces polarity compared to oxygenated analogs like 2-(1-Methylethyl)phenol (isopropylphenol), which has a higher solubility in polar solvents due to its –OH and alkyl ether groups . Thiol-containing compounds (e.g., (2-Fluorophenyl)methanethiol) exhibit higher solubility in aqueous media but are prone to oxidation, forming disulfides .
  • Thermal Stability: Thioethers generally exhibit higher thermal stability than thiols or esters. For example, phenol esters like Acetovanillin undergo hydrolysis under acidic/basic conditions, whereas this compound remains stable .

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